2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane
Description
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane is a halogenated benzodioxane derivative characterized by a tetrafluorinated dioxane ring and an iodine substituent at the 6-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by fluorine and iodine atoms. Fluorine enhances metabolic stability and lipophilicity, while the iodine atom serves as a reactive site for cross-coupling reactions, enabling further functionalization .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-6-iodo-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVVJZMYHSJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(C(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane typically involves the iodination of a tetrafluorobenzodioxane precursor. . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Scientific Research Applications
Drug Development
The unique structure of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane suggests potential as a scaffold for drug development. Preliminary studies indicate that compounds with similar structures exhibit biological activity that warrants further investigation. The fluorine and iodine substituents may enhance bioactivity through various mechanisms .
Case Study: Anticancer Properties
A study investigated the biological activity of related compounds in the context of anticancer research. The findings indicated that halogenated benzodioxanes could inhibit cancer cell proliferation through specific molecular interactions. This suggests that this compound may also possess similar properties .
Agrochemicals
The compound's stability and reactivity make it a candidate for developing new agricultural chemicals. Its unique molecular structure may lead to formulations with enhanced efficacy against pests or diseases in crops. Research into similar compounds has shown promising results in terms of pest resistance and crop yield improvement .
Case Study: Pesticide Development
Research has demonstrated that fluorinated compounds can exhibit increased potency as pesticides due to their enhanced lipophilicity and ability to penetrate plant tissues more effectively. This positions this compound as a potential candidate for further exploration in agrochemical applications.
Synthesis Techniques
Various synthetic routes have been explored for the production of this compound. These methods often involve the use of palladium-catalyzed reactions to improve yield and efficiency .
| Synthesis Method | Description |
|---|---|
| Palladium-Catalyzed Reactions | Utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds efficiently. |
| Halogenation Reactions | Involves the introduction of halogen substituents to enhance stability and reactivity. |
Biological Interaction Studies
Understanding the interactions of this compound within biological systems is crucial for evaluating its potential applications. Key areas of focus include:
- Protein-Ligand Interactions : Investigating how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
- Toxicological Assessments : Evaluating the safety profile and ecological impact is essential before any practical application in pharmaceuticals or agriculture .
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the fluorine and iodine atoms play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and coupling reactions, where the iodine atom is a key site for reactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at the 6-position of the benzodioxane core. A comparative analysis is provided below:
*Estimated based on atomic masses.
Key Observations:
- Iodo vs. Chloro : The iodo derivative has a higher molecular weight and greater steric bulk, making it more reactive in cross-coupling reactions (e.g., palladium-catalyzed aminations) compared to chloro analogues .
- Nitro vs.
- Hydroxy vs. Iodo : The hydroxy derivative exhibits polarity and H-bonding capacity, influencing solubility in polar solvents, whereas the iodo compound is more lipophilic .
Physicochemical Properties
- Boiling/Melting Points : While data for the iodo compound are absent, the chloro analogue distills at 0.3 mbar/20–60°C , and the carboxaldehyde derivative has a boiling point of 98°C/238 mbar . Iodo’s larger atomic radius likely reduces melting points compared to nitro or chloro derivatives due to disrupted crystal packing.
- Solubility : Fluorine atoms enhance lipid solubility, but the iodo group’s polarizability may increase solubility in aromatic solvents. Hydroxy derivatives are more water-soluble .
Biological Activity
2,2,3,3-Tetrafluoro-6-iodo-1,4-benzodioxane (CAS No. 2149597-65-7) is a heterocyclic compound characterized by a unique molecular structure that includes a benzodioxane core with multiple halogen substituents. Its molecular formula is C₈H₃F₄IO₂, and it has a molecular weight of approximately 334.006 g/mol . The presence of fluorine and iodine atoms in its structure suggests potential biological activities that merit further investigation.
The compound's stability and reactivity are influenced by its halogen substituents. Fluorine enhances lipophilicity and stability, while iodine may contribute to its bioactivity through various mechanisms. The compound is typically encountered as a liquid and is notable for its unique reactivity profile compared to simpler analogs.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been explored for their potential use in pharmaceuticals and agrochemicals. The unique combination of halogens in this compound may impart distinct biological effects.
The biological activity of this compound could be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Compounds with halogen substitutions often exhibit enhanced antimicrobial properties.
- Cellular Interaction : The lipophilic nature may facilitate membrane penetration, affecting cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of halogenated benzodioxanes found that compounds similar to this compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control (Tetracycline) | 8 | E. coli |
This study suggests that the compound's structure contributes to its antimicrobial efficacy .
Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that similar compounds can inhibit cytochrome P450 enzymes involved in drug metabolism. A comparative analysis indicated that the presence of fluorine atoms significantly enhances enzyme binding affinity.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| This compound | 15 | CYP2D6 |
| Control (Fluoxetine) | 10 | CYP2D6 |
This finding highlights the potential of this compound as a modulator of metabolic pathways .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving halogenation reactions. These synthetic routes require careful handling due to the reactivity of intermediates. The versatility of this compound makes it suitable for applications in both industrial and laboratory settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2,3,3-tetrafluoro-6-iodo-1,4-benzodioxane, and what factors influence yield optimization?
- Methodology : A common approach involves halogenation of the benzodioxane core. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions. Fluorination is typically performed using tetrafluoroborate salts or direct fluorinating agents like Selectfluor®.
- Key considerations :
- Temperature control (0–25°C) to avoid side reactions.
- Use of Lewis acids (e.g., AlCl₃) to enhance iodination efficiency.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Data Table :
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | ICl, AlCl₃, DCM, 0°C | 65–70 | ≥95% |
| Fluorination | Selectfluor®, MeCN, 40°C | 50–55 | ≥90% |
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) during structural confirmation?
- Methodology :
- For NMR discrepancies , use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, fluorine-19 NMR can clarify CF₂ group environments.
- HRMS validation : Compare experimental m/z values with theoretical isotopic patterns (iodine has a distinct isotopic signature).
- X-ray crystallography (if crystalline) provides unambiguous structural confirmation .
Q. What safety protocols are critical when handling fluorinated and iodinated benzodioxanes?
- Key practices :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile fluorinated intermediates.
- Store iodine-containing compounds in amber glass under inert gas to prevent light-induced degradation.
- Neutralize waste with sodium thiosulfate to reduce iodine toxicity .
Advanced Research Questions
Q. How does the electron-withdrawing nature of tetrafluoro and iodo substituents influence the compound’s reactivity in cross-coupling reactions?
- Experimental design :
- Perform Suzuki-Miyaura coupling using Pd catalysts to test aryl-iodide reactivity. Compare reaction rates with non-fluorinated analogs.
- Monitor electronic effects via Hammett substituent constants (σₚ values: CF₃ = +0.54, I = +0.18) to predict activation barriers .
- Data Table :
| Substrate | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 78 |
| Non-fluorinated analog | Phenylboronic acid | Pd(PPh₃)₄ | 62 |
Q. What strategies optimize regioselective functionalization of the benzodioxane core for medicinal chemistry applications?
- Methodology :
- Use directed ortho-metalation (DoM) with TMPLi (tetramethylpiperidide) to selectively deprotonate positions adjacent to fluorine/iodine.
- Computational modeling (DFT) predicts favorable sites for electrophilic attack based on Fukui indices .
Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Protocol :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Analyze degradation products via LC-MS at intervals (0, 24, 72 hrs).
- Identify hydrolytic cleavage (e.g., dioxane ring opening) or dehalogenation using isotopic labeling .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
